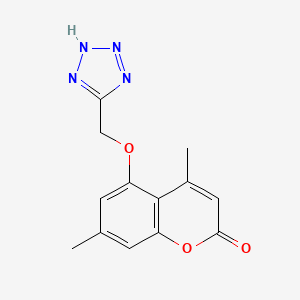![molecular formula C16H23N3O4S B4462555 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4462555.png)
1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide
描述
1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide can reduce the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide are primarily related to its anti-inflammatory and analgesic properties. 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been shown to reduce inflammation and pain in various animal models of inflammation and pain. 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide for lab experiments is its specificity towards certain enzymes such as COX-2 and LOX. This specificity allows for the selective inhibition of these enzymes without affecting other enzymes or cellular processes. However, one of the limitations of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide is its relatively low potency compared to other anti-inflammatory and analgesic compounds. This low potency may limit its potential applications in certain experimental settings.
未来方向
There are several future directions for the study of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide. One potential direction is the development of more potent analogs of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide that can exhibit stronger anti-inflammatory and analgesic properties. Another potential direction is the study of the structure and function of the enzymes that 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide inhibits, which can provide insights into the development of more selective enzyme inhibitors. Additionally, the study of the pharmacokinetics and toxicity of 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide can provide important information for the development of potential therapeutic applications.
科学研究应用
1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis. In pharmacology, 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors. In biochemistry, 1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been used as a tool to study the structure and function of certain proteins.
属性
IUPAC Name |
1-[2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11-13(5-4-6-14(11)18(2)24(3,22)23)16(21)19-9-7-12(8-10-19)15(17)20/h4-6,12H,7-10H2,1-3H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMABHDTMJYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4462488.png)
![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4462502.png)

![3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}benzoic acid](/img/structure/B4462522.png)
![3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide](/img/structure/B4462523.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4462527.png)
![7-(2-methoxyphenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462528.png)
![5-(2-chlorophenyl)-4-[(3-hydroxypropyl)amino]-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B4462532.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B4462545.png)
![N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4462548.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4462553.png)